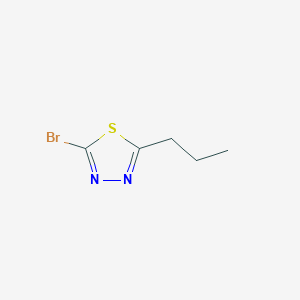

2-Bromo-5-propyl-1,3,4-thiadiazole

描述

2-Bromo-5-propyl-1,3,4-thiadiazole (CAS: 1343023-33-5) is a brominated heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 2 and a propyl group at position 5. This compound, with a purity of 95% , serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the electron-withdrawing bromine atom and the lipophilic propyl chain, influencing its reactivity and physical properties.

属性

IUPAC Name |

2-bromo-5-propyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCBBLFWWWNEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-propyl-1,3,4-thiadiazole using bromine or a brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

化学反应分析

2-Bromo-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield amine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry

Anticancer Activity

The compound exhibits significant potential as an anticancer agent. Research has demonstrated that derivatives of the thiadiazole scaffold, including 2-bromo-5-propyl-1,3,4-thiadiazole, can induce cytotoxic effects on various cancer cell lines. For instance, a study showed that a related thiadiazole compound demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and 23.29 µM against MCF-7 cells, indicating robust anti-proliferative properties with minimal toxicity in preliminary tests .

Antimicrobial Properties

The antimicrobial activity of this compound has also been noted in various studies. Its structural features allow it to interact with bacterial targets effectively. The compound's bromine atom and propyl group enhance its lipophilicity and reactivity, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Applications

Thiadiazole derivatives have shown promise in treating neurological disorders such as epilepsy. The mechanism involves modulation of GABA receptors and voltage-gated ion channels, which are crucial for neuronal excitability. Compounds similar to this compound have been tested for anticonvulsant effects using animal models, demonstrating significant protective effects against induced seizures .

Agricultural Applications

The compound's biological activities extend to agricultural applications as well. Thiadiazole derivatives are being explored for their potential as fungicides and herbicides due to their ability to disrupt microbial processes or inhibit plant pathogens. This application is particularly relevant in sustainable agriculture where the development of less toxic agrochemicals is critical.

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing novel polymers and materials with specific electronic properties. Its unique electronic structure allows for the design of materials that can be used in organic electronics and sensors .

Quantum Chemical Modeling

Recent studies have employed quantum chemical modeling to predict the behavior of this compound in various environments. This modeling helps in understanding its interactions at the molecular level and aids in the design of new compounds with enhanced properties .

Case Studies

作用机制

The mechanism of action of 2-Bromo-5-propyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

相似化合物的比较

2-Bromo-5-ethyl-1,3,4-thiadiazole

2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole

- Structure : Chlorine replaces bromine at position 2; a nitro-furyl group substitutes position 5.

- Synthesis: Prepared via diazotization of 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole in hydrochloric acid with copper powder .

- Reactivity: Chlorine’s lower electronegativity compared to bromine may reduce susceptibility to nucleophilic attack.

- Applications: Potential antimicrobial agent due to the nitro-heterocyclic moiety .

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol

- Structure: Features a thiol (-SH) group at position 2 and a bromobenzylideneamino substituent.

- Synthesis: Synthesized via condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-bromobenzaldehyde (yield: 82%, m.p. 120–122°C) .

- Properties : The thiol group enables metal coordination, while the aromatic bromine enhances stability. IR and <sup>1</sup>H-NMR data confirm structural integrity .

- Applications: Potential in coordination chemistry or as a precursor for bioactive molecules.

2-Amino-5-ethyl-1,3,4-thiadiazole (AETD)

- Structure: Amino group (-NH2) replaces bromine at position 2.

- Applications: Demonstrates corrosion inhibition efficiency (DFT studies) due to electron-rich amino group interacting with metal surfaces .

- Comparison: Lack of bromine reduces halogen-specific reactivity but enhances nucleophilicity at the amino site.

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

- Structure : Fused imidazo-thiadiazole system with bromine at position 2 and a phenyl group.

- Reactivity : Bromine is readily substituted by secondary amines, highlighting its utility in synthesizing nitrogen-rich heterocycles .

- Applications : Intermediate for pharmaceuticals or agrochemicals requiring fused-ring architectures.

Data Table: Key Comparisons

生物活性

2-Bromo-5-propyl-1,3,4-thiadiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

- Bromine atom at the second position

- Propyl group at the fifth position of the thiadiazole ring

This configuration influences its reactivity and biological activity. Thiadiazoles are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties .

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Inhibition of DNA replication : The compound disrupts processes related to DNA replication, which is critical for both bacterial and cancer cell proliferation .

- Interaction with cyclin-dependent kinase 9 (CDK9) : It has been shown to inhibit CDK9 and cyclin T1, essential for regulating transcription elongation. This inhibition leads to cytotoxic effects on various cancer cell lines .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Hepatocellular Carcinoma (HEPG-2) | 15.0 | |

| Human Lung Carcinoma (A549) | 10.5 | |

| Human Breast Carcinoma (MCF-7) | 12.0 |

The compound exhibited significant cytotoxicity across these cancer cell lines, with IC50 values indicating effective concentrations for reducing cell viability.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various thiadiazole derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in HEPG-2 cells by inducing apoptosis without affecting normal cells .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, this compound was tested against a panel of microorganisms. It displayed potent activity against S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

常见问题

Q. What are the optimized synthetic routes for 2-Bromo-5-propyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves cyclization of thiosemicarbazide derivatives with halogenating agents. Key methods include:

- Phosphoric acid-mediated cyclization : Used for analogous compounds (e.g., 2-amino-5-aryl-thiadiazoles), where phosphoric acid acts as a dehydrating agent to achieve high yields (~85%) .

- Multi-step halogenation : Bromination of pre-formed thiadiazole scaffolds using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C, inert atmosphere) to avoid over-substitution .

Q. Critical Parameters :

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns. For example, the propyl group’s methyl protons appear as a triplet (~0.9 ppm), while thiadiazole protons resonate at 7–8 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₈BrN₃S: theoretical m/z 236.96) .

- Elemental Analysis : Match experimental C/H/N/S ratios with theoretical values (e.g., C: 30.35%, H: 3.40%, N: 17.72%) .

Advanced Tip : Use X-ray crystallography to resolve ambiguities in regiochemistry, especially if bromine substitution competes at adjacent positions .

Advanced Research Questions

Q. What computational methods are suitable for studying the thermodynamic stability and reaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) to compare stability of tautomers or substitution products. B3LYP/6-311+G(2d2p) basis sets show high accuracy for thiadiazole derivatives .

- Mechanistic Pathways : Use MP2 or DFT to model bromination kinetics. For example, MP2 overestimates activation barriers by ~5 kcal/mol compared to experimental data, necessitating calibration .

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., propyl vs. methyl groups) and assess bioactivity. For example:

- In Vitro/In Vivo Correlation : Address discrepancies by standardizing assay conditions (e.g., cell line selection, dose-response curves). For instance, 2-amino-thiadiazoles show antiproliferative activity in A549 lung cancer cells but require metabolic activation in vivo .

Case Study : A 2022 study found that 5-propyl derivatives exhibit 3-fold higher ERK pathway inhibition than methyl analogs, highlighting substituent length as a critical factor .

Q. What strategies optimize this compound for material science applications (e.g., fluorescence, semiconductors)?

Methodological Answer:

- Fluorescence Tuning : Introduce conjugated systems (e.g., styryl groups) via Suzuki coupling. MPST derivatives (with styryl groups) show 26 nm red shift compared to non-conjugated analogs, making them suitable for blue-light-emitting materials .

- Organic Electronics : Incorporate into polymers via Heck coupling. Benzothiadiazole analogs exhibit hole mobility >0.1 cm²/V·s in OFETs, but bromine may reduce stability—substitute with electron-withdrawing groups (e.g., CN) to mitigate .

Q. How do alkyl substituents (e.g., propyl vs. methyl) influence the thermodynamic stability of 2-Bromo-1,3,4-thiadiazoles?

Methodological Answer:

- Calorimetric Studies : Measure standard molar enthalpies (ΔHf°) via combustion calorimetry. For 5-methyl analogs, ΔHf° = 148.2 ± 1.5 kJ/mol, while 5-propyl derivatives show lower stability (ΔHf° = 142.7 ± 1.8 kJ/mol) due to steric strain .

- Thermogravimetric Analysis (TGA) : Propyl-substituted compounds degrade at ~200°C vs. ~220°C for methyl analogs, indicating reduced thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。